Home > Products > Building Blocks P20362 > Halofuginone lactate
Halofuginone lactate - 82186-71-8

Halofuginone lactate

Catalog Number: EVT-1644393
CAS Number: 82186-71-8
Molecular Formula: C19H23BrClN3O6
Molecular Weight: 504.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Halofuginone lactate is a synthetic quinazolinone derivative. [, , ] It is derived from febrifugine, a natural alkaloid found in the plant Dichroa febrifuga. [, ] Halofuginone lactate has been studied for its potential antiparasitic, antiviral, and antifibrotic properties. [, , , , ] It exhibits activity against a variety of protozoan parasites, including Cryptosporidium parvum and Theileria species. [, , , , , , , , , , , , , , , , , , , , ]

Overview

Halofuginone lactate is a synthetic derivative of the natural alkaloid febrifugine, which is extracted from the plant Dichroa febrifuga. This compound has garnered significant attention for its applications in veterinary medicine, particularly as a coccidiostat for the prevention and treatment of cryptosporidiosis in livestock, especially calves. Halofuginone lactate functions by inhibiting the proliferation of certain protozoan parasites, making it a valuable tool in animal health management.

Source and Classification

Halofuginone lactate is classified as an anti-protozoal agent. Its primary source is the febrifugine alkaloid, which has been historically utilized for its medicinal properties. The compound is synthesized chemically for consistency and efficacy in veterinary applications. It is most commonly marketed under the brand name Halocur®.

Synthesis Analysis

Methods and Technical Details

The synthesis of halofuginone lactate involves several steps, typically starting from simpler organic compounds. Various methods have been reported, including:

  1. Synthesis from Febrifugine: The initial step usually involves the transformation of febrifugine into halofuginone, followed by the addition of lactic acid to form halofuginone lactate. This process can include:
    • Refluxing febrifugine with appropriate reagents.
    • Purification through crystallization techniques to isolate the desired lactate form.
  2. Alternative Synthesis Routes: Recent patents describe methods that emphasize high yields and reduced impurities without requiring extensive purification processes like column chromatography . Such methods often utilize varying solvents and temperature conditions to optimize crystallization and yield.
  3. Crystallization Techniques: Specific crystallization techniques have been developed to obtain different crystal forms of halofuginone lactate, which can affect its stability and solubility properties .
Molecular Structure Analysis

Structure and Data

Halofuginone lactate has a complex molecular structure characterized by specific stereochemistry. The compound's chemical formula is C15H14BrN3O3C_{15}H_{14}BrN_{3}O_{3}, indicating it contains bromine and nitrogen atoms along with carbon, hydrogen, and oxygen.

  • Molecular Weight: Approximately 368.19 g/mol.
  • Stereochemistry: The compound exists as two enantiomers, (2R,3S)-(+)-halofuginone lactate and (2S,3R)-(−)-halofuginone lactate .

The detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm the configuration and purity of the compound.

Chemical Reactions Analysis

Reactions and Technical Details

Halofuginone lactate undergoes several chemical reactions that are significant for its functionality:

  1. Hydrolysis: In aqueous environments, halofuginone lactate may hydrolyze to release lactic acid and regenerate halofuginone.
  2. Degradation Pathways: The compound can degrade under extreme conditions (e.g., high temperatures or pH extremes), leading to by-products such as cis-isomers or other degradation products .
  3. Stability Studies: Stability tests indicate that halofuginone lactate is sensitive to heat and humidity but stable under controlled light conditions .
Mechanism of Action

Process and Data

Halofuginone lactate exerts its pharmacological effects primarily through:

  1. Inhibition of Protein Synthesis: It interferes with the protein synthesis mechanisms in protozoan parasites, particularly Cryptosporidium parvum, thereby inhibiting their growth.
  2. Immunomodulatory Effects: The compound may also modulate immune responses in treated animals, enhancing their resistance against infections .

The efficacy against cryptosporidiosis has been documented in various studies, highlighting its role in improving health outcomes in livestock.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Halofuginone lactate is soluble in acidic solutions (e.g., 0.1 N hydrochloric acid) but shows limited solubility in basic environments (pH > 9) .

Chemical Properties

  • Melting Point: Specific melting point data can vary based on crystal form but generally falls within a defined range.
  • Stability: Sensitive to heat; storage recommendations suggest temperatures not exceeding 30°C to maintain efficacy .
Applications

Scientific Uses

Halofuginone lactate is primarily used in veterinary medicine for:

  1. Treatment of Cryptosporidiosis: It is one of the few licensed products for treating this condition in calves, demonstrating significant efficacy in preventing severe infections.
  2. Research Applications: Beyond veterinary use, halofuginone lactate has been studied for potential applications in human medicine due to its anti-protozoal properties.
Historical Development and Chemical Lineage

Botanical Origins: Dichroa febrifuga and Traditional Antimalarial Applications

Dichroa febrifuga Lour. (Saxifragaceae family), known as "Ch'ang Shan" in traditional Chinese medicine, is a deciduous shrub indigenous to wooded valleys and stream edges of China and Southeast Asia. For over two millennia, its roots and leaves have been employed as potent antimalarial remedies. Historical texts, including records by Chinese scholar-emperor Shen Nung (circa 2735 BC) and Portuguese botanist João de Loureiro (1790), document its use for treating malarial fevers [1] [5]. The plant’s therapeutic activity was scientifically validated in 1948 when American researchers identified the quinazolinone alkaloid febrifugine (C₁₆H₁₉N₃O₃) as its primary bioactive constituent. Febrifugine demonstrated exceptional in vitro activity against Plasmodium species—including chloroquine-resistant strains—with IC₅₀ values surpassing quinine [1] [3] [5]. However, clinical development was hindered by dose-limiting gastrointestinal toxicity (nausea, vomiting, diarrhea) and hepatotoxicity in animal models [1] [6]. Despite these challenges, D. febrifuga remained a critical starting point for antimalarial drug discovery, highlighting nature’s role in providing pharmacophore templates.

Structural Evolution from Febrifugine to Halofuginone Derivatives

The structural optimization of febrifugine aimed to retain its antimalarial efficacy while mitigating toxicity. Systematic structure-activity relationship (SAR) studies revealed that:

  • The piperidine ring (especially the 3-hydroxyl group and nitrogen atom) is essential for binding to biological targets [1] [2].
  • The quinazolinone moiety enables π-stacking interactions critical for potency [1].
  • Modifications to the linker region (e.g., ketone group) influence metabolic stability [2] [6].

Table 1: Key Structural Modifications from Febrifugine to Halofuginone

CompoundStructural FeaturesBiological Significance
FebrifugineUnsubstituted quinazolinone; hydroxy-piperidine linked via propanone spacerHigh antiplasmodial activity; severe GI/hepatic toxicity
Halofuginone7-Bromo,6-chloro-quinazolinone; hydroxy-piperidine retainedEnhanced efficacy (IC₅₀: 0.145 ng/mL vs. P. falciparum); reduced acute toxicity
Halofuginone lactateHalofuginone complexed with lactic acidImproved solubility for oral administration; stable salt formulation

Halofuginone (C₁₉H₁₇BrClN₃O₃) emerged in the 1960s as a strategically halogenated derivative, incorporating bromine and chlorine atoms at positions 7 and 6 of the quinazolinone core. This modification amplified antimalarial activity 10-fold relative to febrifugine in Plasmodium berghei-infected mice while partially uncoupling efficacy from toxicity [1] [6]. Halofuginone lactate (C₁₉H₂₃BrClN₃O₆) was subsequently developed as a salt to enhance aqueous solubility, enabling its use in oral veterinary formulations [7] [10]. Crucially, the (2R,3S) enantiomer of halofuginone exhibits significantly higher biological activity than its (2S,3R) counterpart, underscoring the role of stereochemistry in target engagement [2] [6].

Synthesis Methodologies and Stereochemical Challenges

Synthesizing halofuginone lactate presents challenges due to:

  • Stereochemical lability: The 3-hydroxyl-piperidine ring exists as cis- and trans-diastereomers, with natural febrifugine adopting the trans configuration. Under physiological conditions, epimerization can occur, complicating purification [1] [2].
  • Reactive sites: The quinazolinone ketone group and piperidine nitrogen necessitate protective group strategies to prevent side reactions [2].

Table 2: Comparison of Halofuginone Synthetic Approaches

MethodKey StepsYieldEnantiomeric Control
Early Racemic SynthesisAlkylation of 7-bromo-6-chloroquinazolin-4-one with racemic piperidine precursor15–20%None (yields racemic mixture)
Asymmetric DihydroxylationSharpless AD on vinyl sulfone; intramolecular conjugate addition35–40%High (AD mix-α or AD mix-β dictates chirality) [2]
Diastereomeric ResolutionChiral auxiliaries (e.g., (+)-Noe lactol) to separate enantiomers25–30%Post-synthetic separation of (2R,3S)/(2S,3R) [6]

Modern routes leverage asymmetric catalysis to install stereocenters enantioselectively. A robust approach involves:

  • Horner-Wadsworth-Emmons olefination of aldehyde 78 to generate a vinyl sulfone intermediate.
  • Sharpless asymmetric dihydroxylation using AD-mix-α or AD-mix-β to set the piperidine stereochemistry.
  • Intramolecular conjugate addition to form the trans-2,3-disubstituted piperidine 79.
  • Alkylation with 7-bromo-6-chloroquinazolin-4-one (81) to yield enantiopure halofuginone [2].

The synthetic complexity underscores why industrial production still utilizes racemic halofuginone for veterinary applications, despite the superior activity of the (2R,3S)-enantiomer [6] [10].

Properties

CAS Number

82186-71-8

Product Name

Halofuginone lactate

IUPAC Name

7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;2-hydroxypropanoic acid

Molecular Formula

C19H23BrClN3O6

Molecular Weight

504.8 g/mol

InChI

InChI=1S/C16H17BrClN3O3.C3H6O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;1-2(4)3(5)6/h5-6,8,14-15,19,23H,1-4,7H2;2,4H,1H3,(H,5,6)/t14?,15-;/m1./s1

InChI Key

GATQERNJKZPJNX-NUNOUFIPSA-N

SMILES

CC(C(=O)O)O.C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Canonical SMILES

CC(C(=O)O)O.C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Isomeric SMILES

CC(C(=O)O)O.C1C[C@H](C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.